N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a structurally complex heterocyclic compound featuring a thieno[3,4-c]pyrazol core substituted with a 2-methylphenyl group at position 2 and a 5,5-dioxo moiety. The ethanediamide side chain includes a 2-methoxyethyl group, which may enhance solubility compared to bulkier aromatic substituents.
Properties
IUPAC Name |
N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-11-5-3-4-6-14(11)21-15(12-9-27(24,25)10-13(12)20-21)19-17(23)16(22)18-7-8-26-2/h3-6H,7-10H2,1-2H3,(H,18,22)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAPVTHPBYMHBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C(=O)NCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Moreover, some hydrazine-coupled pyrazoles have shown potent antileishmanial and antimalarial activities . For instance, one of the synthesized pyrazole derivatives displayed superior antipromastigote activity that was more active than the standard drugs miltefosine and amphotericin B deoxycholate .
Biological Activity
N-(2-methoxyethyl)-N'-[2-(2-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[3,4-c]pyrazole core, which is known for its diverse biological activities. The presence of methoxyethyl and methylphenyl groups may influence its pharmacokinetic properties and interactions with biological targets.
Research indicates that compounds with similar structures often exhibit antiparasitic , antitumor , and anti-inflammatory activities. The thieno[3,4-c]pyrazole moiety is particularly noted for its ability to interact with specific enzyme targets involved in metabolic pathways crucial for cell survival.
-
Antiparasitic Activity :
- Compounds structurally related to thieno[3,4-c]pyrazoles have shown promising results against parasites responsible for diseases such as malaria and leishmaniasis. For instance, studies have indicated that these compounds can disrupt critical metabolic pathways in parasites by inhibiting enzymes like trypanothione reductase (TR), leading to increased oxidative stress and cell death .
- Antitumor Activity :
- Anti-inflammatory Effects :
In Vitro Studies
In vitro assays using cell lines have been conducted to evaluate the cytotoxicity and efficacy of the compound. For example:
- MTT Assay : This assay was used to determine the viability of cancer cells after treatment with varying concentrations of the compound. Results indicated a dose-dependent decrease in cell viability across multiple cancer types.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 50 | 50 |
| 100 | 30 |
In Vivo Studies
Animal models have also been employed to assess the therapeutic potential of the compound in vivo. These studies often focus on:
- Tumor Growth Inhibition : Animal studies have shown significant tumor size reduction when treated with the compound compared to control groups.
- Parasite Load Reduction : In models of parasitic infections, treatment with the compound resulted in a marked decrease in parasite load, indicating its potential as an effective antiparasitic agent .
Case Studies
Several case studies highlight the therapeutic applications of similar compounds:
- Case Study on Malaria Treatment :
- Cancer Treatment Case Study :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The compound is compared to N-{5,5-dioxo-2-phenyl-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-fluorophenyl)methyl]ethanediamide (), a structurally related derivative with distinct substituents:
- Thienopyrazol Core: Target Compound: 2-(2-methylphenyl) group introduces steric hindrance and electron-donating methyl effects. Compared Compound: 2-phenyl group lacks methyl substitution, reducing steric bulk and altering electronic properties .
- Amide Side Chains: Target Compound: N-(2-methoxyethyl) group provides hydrophilic character via the methoxy moiety.
Physicochemical Properties
*Precise data for the target compound are unavailable in the provided evidence.
Preparation Methods
Cyclization Strategies for Thienopyrazole Formation
The thieno[3,4-c]pyrazole scaffold is synthesized via cyclization reactions starting from substituted pyrazole or thiophene precursors. A validated approach involves the Jacobson reaction, which converts ortho-methyl amines into pyrazoles through N-acetylation, nitrosation, and cyclization. For example, azide intermediates can be reduced to amines, diazotized, and cyclized to form the fused thienopyrazole system.
Alternative routes utilize ylidenemalononitrile derivatives treated with sulfur under basic conditions to form thiophene intermediates, followed by hydrazine-mediated pyrazole ring closure. In one protocol, ylidenemalononitrile (1) reacts with sulfur in the presence of potassium hydroxide to yield 2-aminothiophene-3-carbonitrile (2), which subsequently undergoes cyclocondensation with hydrazine derivatives to form the pyrazole ring (Scheme 1).
Key Reaction Conditions :
- Cyclization Temperature : 80–100°C in ethanol or DMF.
- Catalysts : Anhydrous potassium carbonate or triethylamine.
- Yield : 23–45% for initial cyclization steps.
Functionalization of the Thienopyrazole Core
Introduction of the 2-Methylphenyl Group
The 2-methylphenyl substituent is introduced via nucleophilic aromatic substitution or palladium-catalyzed coupling. In a representative method, a halogenated thienopyrazole intermediate reacts with 2-methylphenylboronic acid under Suzuki-Miyaura conditions. For instance, bromination at the 3-position of the pyrazole ring using N-bromosuccinimide (NBS) followed by Pd(PPh₃)₄-catalyzed coupling achieves regioselective arylation.
Sulfonation to 5,5-Dioxo Derivatives
Oxidation of the thiophene sulfur to sulfone groups is critical for introducing the 5,5-dioxo functionality. This is achieved using meta-chloroperbenzoic acid (mCPBA) or hydrogen peroxide in acetic acid. Reaction monitoring via thin-layer chromatography (TLC) confirms complete oxidation, typically requiring 12–24 hours at 50–60°C.
Characterization Data :
- IR : Strong absorption bands at 1300–1350 cm⁻¹ (S=O asymmetric stretch) and 1120–1160 cm⁻¹ (S=O symmetric stretch).
- ¹H NMR : Distinct downfield shifts for protons adjacent to sulfone groups (δ 7.8–8.2 ppm).
Ethanediamide Coupling Reactions
Selective Amidation Strategies
The ethanediamide side chains are introduced via sequential amidation of the thienopyrazole amine groups. A two-step protocol is employed:
- Protection of Primary Amine : Boc (tert-butoxycarbonyl) protection of the pyrazole amine using di-tert-butyl dicarbonate.
- Coupling with Ethanedioyl Dichloride : Reaction with ethanedioyl dichloride in dichloromethane (DCM) at 0°C, followed by deprotection with trifluoroacetic acid (TFA).
Selectivity for N-(2-methoxyethyl) and N'-(thienopyrazolyl) groups is achieved by staggered additions:
- First Amidation : 2-Methoxyethylamine reacts with one acyl chloride group.
- Second Amidation : The free amine on the thienopyrazole couples with the remaining acyl chloride.
Optimization Insights :
- Solvent : Anhydrous DCM or THF minimizes hydrolysis.
- Temperature : 0–5°C prevents side reactions.
- Yield : 60–75% for coupled products.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Industrial protocols favor continuous flow reactors for cyclization and oxidation steps to enhance reproducibility and safety. Microreactors with precise temperature control (±1°C) improve yields by 15–20% compared to batch processes.
Purification Techniques
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with acetonitrile/water gradients isolate the final compound (>98% purity).
- Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product suitable for X-ray diffraction analysis.
Comparative Analysis of Synthetic Routes
Challenges and Mitigation Strategies
Regioselectivity in Amidation
Steric hindrance from the 2-methylphenyl group complicates coupling reactions. Computational modeling (DFT) predicts favorable sites for acylation, guiding reagent selection.
Sulfone Stability
The 5,5-dioxo group is prone to reduction under basic conditions. Stabilization is achieved by buffering reaction media at pH 6–7 and avoiding strong reducing agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
